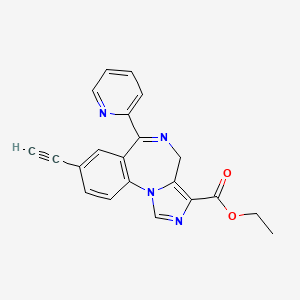
Unii-mur6UE5SL3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HZ-166 is a novel compound that acts as a gamma-aminobutyric acid type A receptor subtype-selective benzodiazepine site ligand. It has shown promising results in preclinical studies for its antihyperalgesic effects, which means it can reduce pain sensitivity without causing sedation or motor impairment .
Preparation Methods
HZ-166 is synthesized through a series of chemical reactions involving the formation of a triazolobenzodiazepine core. The synthetic route typically involves the following steps:
Formation of the triazolobenzodiazepine core: This involves the reaction of a suitable benzodiazepine precursor with a triazole derivative under specific conditions.
Introduction of the ethynyl group: The ethynyl group is introduced through a palladium-catalyzed coupling reaction.
Final modifications:
Chemical Reactions Analysis
HZ-166 undergoes several types of chemical reactions:
Oxidation: HZ-166 can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, especially at the pyridinyl and triazole moieties, leading to the formation of various analogs
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are typically derivatives of HZ-166 with modified pharmacological properties.
Scientific Research Applications
HZ-166 has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of gamma-aminobutyric acid type A receptor ligands.
Biology: HZ-166 is used to investigate the role of gamma-aminobutyric acid type A receptors in various biological processes, including pain modulation and anxiety.
Medicine: The compound has shown potential as a therapeutic agent for the treatment of chronic pain and anxiety disorders due to its selective activity at gamma-aminobutyric acid type A receptors
Industry: HZ-166 can be used in the development of new pharmaceuticals targeting gamma-aminobutyric acid type A receptors
Mechanism of Action
HZ-166 exerts its effects by selectively binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors, particularly those containing the alpha2 and alpha3 subunits. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and, consequently, reduced pain sensitivity and anxiety . The molecular targets involved are the alpha2 and alpha3 subunit-containing gamma-aminobutyric acid type A receptors, and the pathways include the modulation of chloride ion flux through these receptors.
Comparison with Similar Compounds
HZ-166 is unique in its selective activity at alpha2 and alpha3 subunit-containing gamma-aminobutyric acid type A receptors, which distinguishes it from other benzodiazepine site ligands that may have broader or different receptor subtype selectivity. Similar compounds include:
Triazolam: A benzodiazepine with broad gamma-aminobutyric acid type A receptor subtype activity.
Midazolam: Another benzodiazepine with broad receptor subtype activity.
Bretazenil: A partial agonist at the benzodiazepine site with different receptor subtype selectivity .
HZ-166’s selective activity at alpha2 and alpha3 subunits makes it particularly useful for studying the specific roles of these receptor subtypes in pain and anxiety modulation without the sedative effects commonly associated with other benzodiazepines.
Properties
CAS No. |
612527-56-7 |
|---|---|
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C21H16N4O2/c1-3-14-8-9-17-15(11-14)19(16-7-5-6-10-22-16)23-12-18-20(21(26)27-4-2)24-13-25(17)18/h1,5-11,13H,4,12H2,2H3 |
InChI Key |
ZSEDMNMFODMQRD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4 |
Canonical SMILES |
CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-ethynyl-6-(2'-pyridine)-4H-2,5,10b-triazabenzo(e)azulene-3-carboxylic acid ethyl ester HZ 166 HZ-166 HZ166 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















